An In-depth Technical Guide to the Physical Properties of 4-Hydrazinyl-2,5-dimethylpyrimidine hydrochloride
An In-depth Technical Guide to the Physical Properties of 4-Hydrazinyl-2,5-dimethylpyrimidine hydrochloride
Introduction
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of a chemical entity is foundational to its application, from synthesis and formulation to its ultimate biological activity. This guide focuses on 4-Hydrazinyl-2,5-dimethylpyrimidine hydrochloride (CAS No. 2241129-24-6), a heterocyclic compound of interest within medicinal chemistry. Pyrimidine derivatives are integral to a wide array of biologically active molecules, and the introduction of a hydrazinyl group offers a reactive handle for further chemical modification.[1][2][3][4]
As a novel compound, publicly available experimental data on its specific physical properties are limited.[5] Therefore, this guide serves a dual purpose: to present the currently known information and, more critically, to provide a comprehensive, field-proven framework of experimental protocols for the in-depth characterization of this and similar novel hydrochloride salts. This document is structured to empower researchers with the practical knowledge required to generate reliable and reproducible physical property data.
Core Compound Information
4-Hydrazinyl-2,5-dimethylpyrimidine hydrochloride is a pyrimidine derivative that exists as a powder at room temperature.[6][7] Its structure combines the aromatic pyrimidine core, known for its role in diverse pharmacophores, with a reactive hydrazinyl moiety.[1][3]
| Property | Data | Source |
| CAS Number | 2241129-24-6 | Sigma-Aldrich[6] |
| Molecular Formula | C₆H₁₁ClN₄ | Sigma-Aldrich[6] |
| Molecular Weight | 174.63 g/mol | Sigma-Aldrich[6] |
| Physical Form | Powder | Sigma-Aldrich[6] |
| Predicted XlogP | 0.5 | PubChemLite[5] |
Note: The XlogP value is a computational prediction and should be experimentally verified.
Experimental Characterization Workflow
The physical characterization of a novel compound like 4-Hydrazinyl-2,5-dimethylpyrimidine hydrochloride is a systematic process. The following workflow outlines the logical progression of experiments to elucidate its key physical properties.
Caption: A logical workflow for the physical characterization of a novel chemical entity.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting range (typically < 2°C) suggests high purity, whereas a broad range often indicates the presence of impurities.
Experimental Protocol: Capillary Method
This method is the standard for accurate melting point determination.[8][9][10]
-
Sample Preparation: Ensure the 4-Hydrazinyl-2,5-dimethylpyrimidine hydrochloride sample is completely dry and in a fine powdered form.[9]
-
Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. Drop the tube through a long, hollow tube to ensure tight packing. The final packed height of the sample should be 2-3 mm.[10][11]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[9]
-
Measurement:
-
If the approximate melting point is unknown, perform a rapid heating (10-20°C/minute) to determine a rough range.[11]
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Using a fresh sample, heat to about 20°C below the expected melting point at a medium rate. Then, slow the heating rate to 1-2°C per minute.[10]
-
Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.
-
Solubility Assessment
Solubility is a key determinant of a drug candidate's bioavailability and formulation feasibility. It is crucial to assess solubility in various media, including aqueous buffers and organic solvents.
Kinetic Solubility Protocol
This high-throughput method is ideal for early-stage drug discovery and assesses the solubility of a compound that is first dissolved in an organic solvent, typically DMSO.[12][13][14]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Hydrazinyl-2,5-dimethylpyrimidine hydrochloride in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small, precise volume of each DMSO dilution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.
-
Incubation: Shake the plate at room temperature for a set period (e.g., 1-2 hours).[15]
-
Precipitation Detection: Analyze the samples for precipitate formation using nephelometry (light scattering) or turbidimetry.[15]
-
Quantification: The highest concentration that does not show precipitation is reported as the kinetic solubility.[15]
Thermodynamic Solubility Protocol (Shake-Flask Method)
This "gold standard" method determines the equilibrium solubility of a compound and is crucial for lead optimization and pre-formulation studies.[12][15]
-
Sample Preparation: Add an excess amount of solid 4-Hydrazinyl-2,5-dimethylpyrimidine hydrochloride to vials containing a known volume of the desired solvent (e.g., water, ethanol, buffered solutions at various pH levels).[15]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of the experiment is essential.[12][15]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method such as UV-Vis spectroscopy or LC-MS against a standard curve.[12]
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the structure and chemical environment of atoms. For hydrochloride salts, which may have limited solubility in standard solvents like chloroform-d, specific considerations are necessary.
¹H NMR Sample Preparation Protocol:
-
Solvent Selection: Test the solubility of the compound in various deuterated solvents. For hydrochloride salts, DMSO-d₆ or Methanol-d₄ are often good choices.[16] In some cases, using alkaline deuterated methanol can neutralize the HCl salt in situ, improving solubility and signal quality.[17]
-
Sample Amount: For ¹H NMR, use approximately 5-25 mg of the compound. For ¹³C NMR, a higher amount (50-100 mg) is typically required.[18]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial before transferring it to the NMR tube.[18][19]
-
Internal Standard: Add a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Analysis: Acquire the ¹H and ¹³C NMR spectra. The expected ¹H NMR spectrum of 4-Hydrazinyl-2,5-dimethylpyrimidine would likely show signals for the two methyl groups, the pyrimidine ring proton, and exchangeable protons from the hydrazinyl and hydrochloride moieties. Quaternization of a pyrimidine ring nitrogen typically leads to a downfield shift of adjacent proton signals.[20]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr (potassium bromide) pellet.
-
Data Acquisition: Obtain the IR spectrum over the range of approximately 4000 to 400 cm⁻¹.
-
Interpretation: Key expected vibrational bands for 4-Hydrazinyl-2,5-dimethylpyrimidine hydrochloride would include N-H stretching from the hydrazinyl group and the hydrochloride salt, C-H stretching from the methyl and aromatic groups, and C=N and C=C stretching from the pyrimidine ring.
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio of the compound, allowing for the determination of its molecular weight and elemental composition.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent, such as methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base (C₆H₁₀N₄), confirming the molecular weight.
Conclusion
While specific experimental data for 4-Hydrazinyl-2,5-dimethylpyrimidine hydrochloride is not yet widely published, this guide provides the necessary framework for its comprehensive physical characterization. By following the detailed protocols for melting point determination, solubility assessment, and spectroscopic analysis, researchers can generate the critical data required to advance their work in drug discovery and development. The methodologies described herein are robust, reproducible, and adhere to industry standards, ensuring the scientific integrity of the generated data.
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PubMed. Design, Synthesis and 3D-QSAR Analysis of Novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine Derivatives as Potential Antitumor Agents. Available from: [Link]
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ResearchGate. Synthesis, Characterization, and Tautomerism of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives. Available from: [Link]
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